Cyclopentyl 5-amino-4-oxopentanoate
Description
Cyclopentyl 5-amino-4-oxopentanoate is an ester derivative of 5-amino-4-oxopentanoic acid, where the cyclopentyl group is esterified to the carboxylic acid moiety. This compound combines a β-keto acid backbone with an amino group at the C5 position, rendering it structurally distinct from simpler amino acids or keto esters. The cyclopentyl substituent introduces steric bulk and hydrophobicity, which may influence solubility, metabolic stability, and reactivity compared to smaller alkyl or aromatic esters.
Properties
CAS No. |
316179-59-6 |
|---|---|
Molecular Formula |
C10H17NO3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
cyclopentyl 5-amino-4-oxopentanoate |
InChI |
InChI=1S/C10H17NO3/c11-7-8(12)5-6-10(13)14-9-3-1-2-4-9/h9H,1-7,11H2 |
InChI Key |
FOCWSMRYFUTJLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC(=O)CCC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl 5-amino-4-oxopentanoate typically involves the reaction of cyclopentylamine with 5-amino-4-oxopentanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as crystallization or chromatography, ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl 5-amino-4-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentyl 5-amino-4-oxopentanoic acid, while reduction may produce cyclopentyl 5-amino-4-hydroxypentanoate.
Scientific Research Applications
Cyclopentyl 5-amino-4-oxopentanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Cyclopentyl 5-amino-4-oxopentanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic processes, leading to the formation of bioactive intermediates. These intermediates can modulate various biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Cyclopentyl 5-amino-4-oxopentanoate can be contextualized by comparing it to related compounds, focusing on substituent effects, functional groups, and physicochemical properties.
Substituent Effects: Cyclopentyl vs. Other Alkyl/Aryl Groups
- Methyl 5-Amino-4-oxopentanoate (Methyl δ-aminolevulinate hydrochloride): This methyl ester analog lacks the cyclopentyl group, resulting in lower molecular weight (C₆H₁₁NO₃·HCl; ~181.6 g/mol) and higher polarity . The methyl ester is more prone to hydrolysis under physiological conditions due to reduced steric hindrance, whereas the cyclopentyl group may enhance metabolic stability .
- 5-Cyclohexyl-4-oxopentanoic Acid: Replacing cyclopentyl with cyclohexyl increases hydrophobicity and steric bulk. The cyclohexyl group’s chair conformation may improve binding to hydrophobic pockets in enzymes or receptors compared to the more strained cyclopentyl ring . However, this substitution converts the ester to a carboxylic acid (C₁₁H₁₈O₃; 198.26 g/mol), altering solubility and ionization behavior .
- 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic Acid: The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthesis. The Boc group’s bulkiness may hinder intermolecular interactions compared to the cyclopentyl ester, which retains a reactive ester linkage .
Functional Group Comparisons
- Amides vs. Esters: this compound’s ester group is more hydrolytically labile than amides (e.g., (4S)-4-Amino-5-[(4,4-dimethylcyclohexyl)amino]-5-oxopentanoic acid ). The latter’s amide bond (N–C) exhibits higher bond dissociation energy (~5.7 eV in cyclopentylamine derivatives) compared to esters, which may fragment at lower energies .
- β-Keto Acid Derivatives: The β-keto moiety in this compound is susceptible to keto-enol tautomerism, a feature shared with 4-oxopentanoic acid derivatives. This tautomerism can influence reactivity in chelation or nucleophilic addition reactions .
Stability and Reactivity
- Bond Dissociation Energies: Cyclopentyl radicals attached to oxygen (as in esters) dissociate at ~5.7 eV, similar to cyclopentylamine (CPA) but lower than tert-butyl radicals (~9 eV) .
Steric Effects :
The cyclopentyl group’s moderate ring strain (compared to cyclohexane or cyclopropane) balances steric hindrance and flexibility. This may optimize interactions in catalytic or binding sites compared to rigid cyclohexyl or strained cyclopropyl groups .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Molecular formula inferred from structural analogs.
Table 2: Bond Dissociation Energies (BDEs) of Cyclopentyl Derivatives
*Estimated based on cyclopentyl radical data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
